molecular formula C21H21ClN4O3S2 B2829332 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 1207038-59-2

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2829332
CAS No.: 1207038-59-2
M. Wt: 476.99
InChI Key: LIMYHKQTXHJOTA-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Moiety: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form 4-(2-chlorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Thiophene Carboxamide: The sulfonylated piperazine is coupled with thiophene-2-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine and sulfonyl groups allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
  • 3-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
  • 3-((4-(2-methylphenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Uniqueness

The unique combination of the 2-chlorophenyl group and the thiophene ring in 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c22-17-5-1-2-6-18(17)25-9-11-26(12-10-25)31(28,29)19-7-13-30-20(19)21(27)24-15-16-4-3-8-23-14-16/h1-8,13-14H,9-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYHKQTXHJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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